REACTION_SMILES
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[CH3:1][c:2]1[n:3](-[c:7]2[c:8]([C:16]([F:17])([F:18])[F:19])[cH:9][c:10]([N+:13]([O-:14])=[O:15])[cH:11][cH:12]2)[cH:4][cH:5][n:6]1.[CH3:20][CH2:21][OH:22].[Pd:23]>>[CH3:1][c:2]1[n:3](-[c:7]2[c:8]([C:16]([F:17])([F:18])[F:19])[cH:9][c:10]([NH2:13])[cH:11][cH:12]2)[cH:4][cH:5][n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nccn1-c1ccc([N+](=O)[O-])cc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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Cc1nccn1-c1ccc(N)cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |